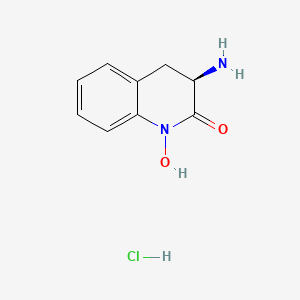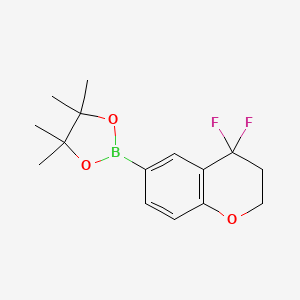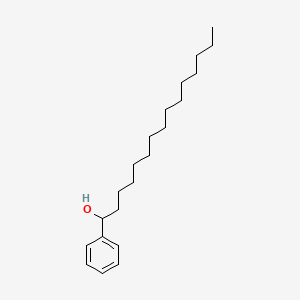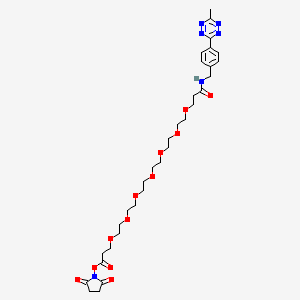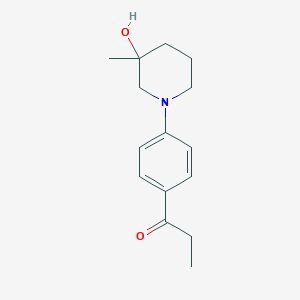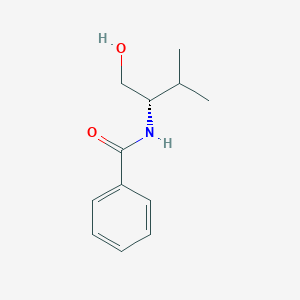
(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide is a chiral compound with a specific stereochemistry It is characterized by the presence of a benzamide group attached to a hydroxy-methylbutyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide typically involves the following steps:
Starting Materials: Benzoyl chloride and (S)-1-amino-3-methylbutan-2-ol.
Reaction: The reaction between benzoyl chloride and (S)-1-amino-3-methylbutan-2-ol is carried out in the presence of a base such as triethylamine. The reaction is typically conducted at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzamide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the nucleophile used, but typical reagents include alkyl halides and bases.
Major Products Formed
Oxidation: Formation of (S)-N-(1-oxo-3-methylbutan-2-yl)benzamide.
Reduction: Formation of (S)-N-(1-hydroxy-3-methylbutan-2-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile.
科学的研究の応用
(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with cellular pathways involved in inflammation and pain modulation.
類似化合物との比較
Similar Compounds
®-N-(1-hydroxy-3-methylbutan-2-yl)benzamide: The enantiomer of the compound with different stereochemistry.
N-(1-hydroxy-3-methylbutan-2-yl)benzamide: The racemic mixture containing both (S) and ® enantiomers.
N-(1-hydroxy-3-methylbutyl)benzamide: A similar compound with a different substitution pattern on the butyl side chain.
Uniqueness
(S)-N-(1-hydroxy-3-methylbutan-2-yl)benzamide is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of the hydroxy group also allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
N-[(2S)-1-hydroxy-3-methylbutan-2-yl]benzamide |
InChI |
InChI=1S/C12H17NO2/c1-9(2)11(8-14)13-12(15)10-6-4-3-5-7-10/h3-7,9,11,14H,8H2,1-2H3,(H,13,15)/t11-/m1/s1 |
InChIキー |
CPFYFTYVCYKOBY-LLVKDONJSA-N |
異性体SMILES |
CC(C)[C@@H](CO)NC(=O)C1=CC=CC=C1 |
正規SMILES |
CC(C)C(CO)NC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


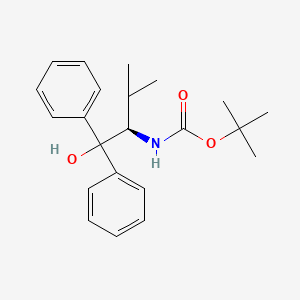

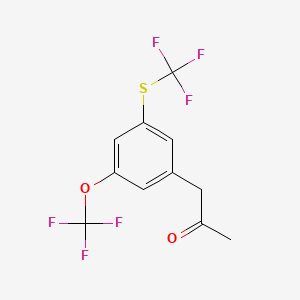
![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)
